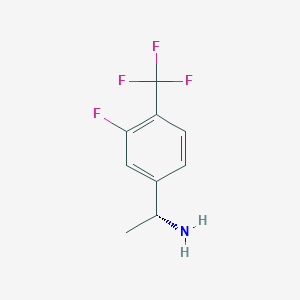

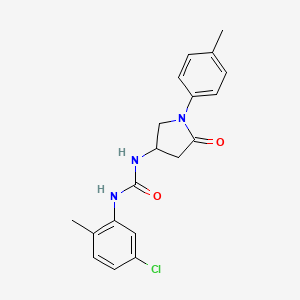

N-(2-(二甲氨基)-4,6-二甲基嘧啶-5-基)呋喃-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Furan-2-carboxamide derivatives are a class of organic compounds that contain a furan ring (a five-membered aromatic ring with four carbon atoms and one oxygen) and a carboxamide group (a functional group derived from carboxylic acid where the hydroxyl group is replaced by an amine group) . They are known for their wide range of biological and medicinal activities .

Synthesis Analysis

Furan-2-carboxamide derivatives can be synthesized from acyl chlorides and heterocyclic amine derivatives . The reactions are usually carried out in a microwave reactor in the presence of effective coupling reagents .Molecular Structure Analysis

The molecular structure of furan-2-carboxamide derivatives can be elucidated by single crystal X-ray diffraction and characterized by NMR, FT-IR, UV–Vis spectroscopic techniques . The dihedral angle between furan and other rings in the molecule can vary .Chemical Reactions Analysis

Furan-2-carboxamide derivatives can undergo various chemical reactions. For example, they can be arylated using triphenylphosphine palladium as a catalyst .Physical And Chemical Properties Analysis

The physical and chemical properties of furan-2-carboxamide derivatives can be analyzed using various techniques such as Hirshfeld surface analysis for determining intermolecular hydrogen bonding interactions . The energies of frontier molecular orbitals can be computed to understand the global reactivity and charge transfer property of the compound .科学研究应用

Antibacterial Activity

Furan derivatives, including N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)furan-2-carboxamide, have been found to have significant antibacterial activity . They have been used in the creation of numerous innovative antibacterial agents to combat microbial resistance .

Synthesis of Amides and Esters

This compound has been used in the synthesis of amides and esters containing furan rings under microwave-assisted conditions . The reactions were carried out in a microwave reactor in the presence of effective coupling reagents .

Production of Bio-based Products

The compound has been used in the production of bio-based products, which are chemicals that add value to biorefinery processes or materials derived from renewable resources . This aligns with the principles of the circular economy .

Synthesis of Furfural Derivatives

N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)furan-2-carboxamide has been used in the synthesis of furfural derivatives . Furfural can be transformed into a number of C4 and C5 compounds, which are important raw materials for the production of hydrocarbon fuels and fuel additives, as well as for the synthesis of valuable chemicals .

Anticancer Activity

A synthesized resveratrol analogue, which is similar to N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)furan-2-carboxamide, has been found to have cytotoxic effects on colorectal cancer . This is the first study which investigates the mechanism underlying the cytotoxic effect of a synthesized resveratrol analogue .

Synthesis of Diamides and Diester Bonds

In addition to compounds with a monoamide and ester moiety, products with diamides and diester bonds were synthesized with moderate yields using this compound . This includes N, N-bis(furan-2-ylmethyl)furan-2,5-dicarboxamide, bis(furan-2-ylmethyl) furan-2,5-dicarboxylate, and furan-3,4-diylbis(methylene) bis(furan-2-carboxylate) .

作用机制

Target of Action

Similar compounds have been shown to interact with various cellular targets, including proteins involved in cell cycle regulation and apoptosis .

Mode of Action

This is achieved through the activation of various cellular pathways, including the p53 pathway, which leads to the upregulation of p21, a protein that inhibits cell cycle progression .

Biochemical Pathways

The compound’s interaction with its targets can lead to changes in several biochemical pathways. For instance, the activation of the p53 pathway can result in the upregulation of p21, leading to cell cycle arrest . Additionally, the compound can induce apoptosis, a form of programmed cell death, through the activation of caspases, a family of proteins involved in apoptosis .

Result of Action

The compound’s interaction with its targets and the subsequent changes in cellular pathways can lead to various molecular and cellular effects. For instance, the induction of cell cycle arrest can halt the proliferation of cancer cells, while the activation of apoptosis can lead to the death of these cells .

属性

IUPAC Name |

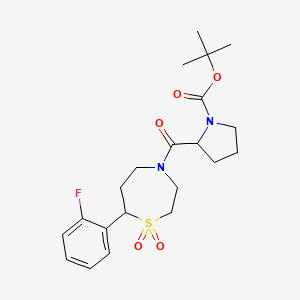

N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O2/c1-8-11(9(2)15-13(14-8)17(3)4)16-12(18)10-6-5-7-19-10/h5-7H,1-4H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPZMVVVMCOEWLE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)N(C)C)C)NC(=O)C2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)furan-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2-Methylpropan-2-yl)oxycarbonyl]-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B2478160.png)

![N-[4-(Aminomethyl)phenyl]-2-hydroxybenzamide](/img/structure/B2478161.png)

![2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B2478162.png)

![3-Bromo-6,7-dimethylpyrazolo[1,5-a]pyridine](/img/structure/B2478168.png)

![4-[5-(2-chlorophenyl)-3-(2-methanesulfonamidophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2478172.png)